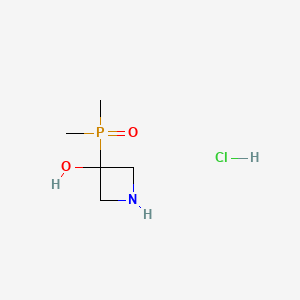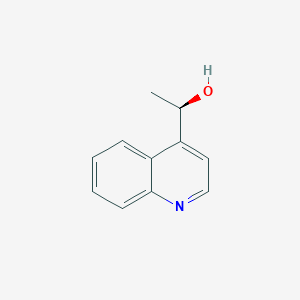![molecular formula C8H15Cl2N3 B13601785 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The compound is often studied for its pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common method involves the reaction of pyrrolidine with pyrazole derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also studied for their biological activity.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-2-pyrazolin-5-one are similar in structure and are used in various chemical and pharmacological studies.
Uniqueness
1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride is unique due to its specific combination of pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
1-(pyrrolidin-3-ylmethyl)pyrazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-10-11(5-1)7-8-2-4-9-6-8;;/h1,3,5,8-9H,2,4,6-7H2;2*1H |
InChIキー |
WKTGDOSAWSBRLW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CN2C=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


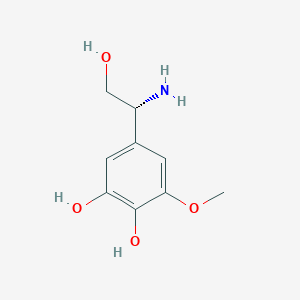
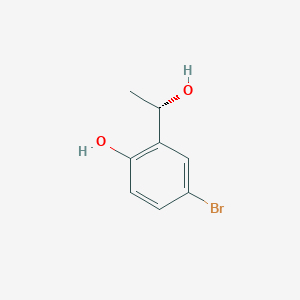
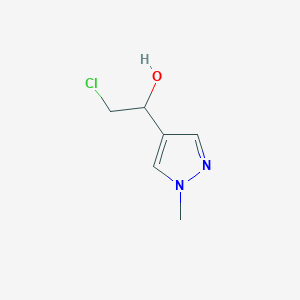
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
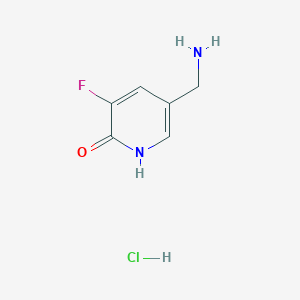
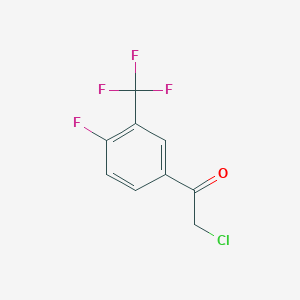
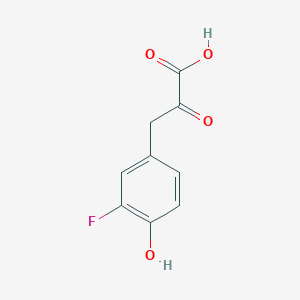
![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
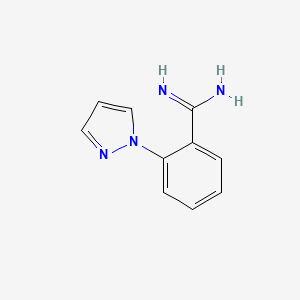

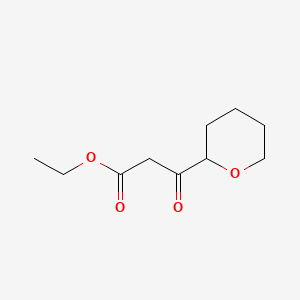
![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
